molecular formula C26H23F2N3O3 B2999690 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide CAS No. 1014089-39-4

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2999690
CAS No.: 1014089-39-4
M. Wt: 463.485
InChI Key: ZIWWKJHRMZAGPX-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide is a synthetic small molecule with a molecular formula of C₂₆H₂₃F₂N₃O₃ and a molecular weight of 463.5 g/mol . This compound belongs to a class of pyrazole derivatives that are of significant interest in medicinal chemistry and drug discovery research. Its structure features a 1H-pyrazole core that is strategically substituted with fluorobenzyl and methoxybenzyl groups, which are common pharmacophores known to influence a compound's bioavailability, binding affinity, and metabolic stability . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. It is provided for research applications strictly within laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3/c1-33-23-10-8-18(9-11-23)14-29-25(32)24-16-31(15-19-4-2-6-21(27)12-19)30-26(24)34-17-20-5-3-7-22(28)13-20/h2-13,16H,14-15,17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWWKJHRMZAGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide, with CAS number 202197-26-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole core substituted with fluorobenzyl and methoxybenzyl groups. This structural configuration is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this pyrazole derivative exhibit anticancer properties. For instance, a related pyrazole derivative was shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways, including the PI3K/Akt pathway .

Antidiabetic Effects

The compound's potential as an antidiabetic agent has also been investigated. In vivo studies demonstrated that analogs of this compound significantly reduced blood glucose levels in diabetic rat models. The mechanism involves enhancing insulin sensitivity and modulating glucose metabolism pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown inhibitory activity against protein tyrosine phosphatases (PTP1B), which are critical in insulin signaling. The IC50 values for related compounds ranged from 69 µM to 87 µM, indicating moderate potency .

Case Studies

  • In Vivo Efficacy : In a study involving streptozotocin-induced diabetic rats, administration of related pyrazole compounds resulted in a significant decrease in blood sugar levels (up to 25%) when dosed at 100 mg/kg .
  • Mechanistic Insights : Molecular docking studies suggest that the binding affinity of this compound to PTP1B is enhanced by specific substitutions on the pyrazole ring, leading to improved pharmacological profiles .

Data Summary

Biological Activity IC50 Value (µM) Model Effect
PTP1B Inhibition69 - 87In vitroDecreased insulin resistance
Blood Glucose ReductionN/AStreptozotocin-induced diabetic ratsUp to 25% reduction in blood sugar
Anticancer ActivityN/AVarious cancer cell linesInduction of apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional features of the target compound with its analogs:

Compound Name Key Substituents Pharmacological Relevance Reference
Target Compound : 1-(3-Fluorobenzyl)-3-((3-Fluorobenzyl)oxy)-N-(4-Methoxybenzyl)-1H-pyrazole-4-carboxamide - 3-Fluorobenzyl (positions 1 and 3)
- 4-Methoxybenzyl (amide)
Structural analog of kinase antagonists; fluorine and methoxy groups suggest optimized ADME
DY268 (4j) : 1-(3-Methoxybenzyl)-N-(4-methyl-3-(morpholinosulfonyl)phenyl)-3-(p-tolyl)-1H-pyrazole-4-carboxamide - 3-Methoxybenzyl
- Morpholinosulfonylphenylamide
Potent FXR antagonist (IC₅₀ = 12 nM); sulfonyl group enhances solubility and target affinity
N-(3-Chloro-4-fluorophenyl)-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide - 2,4-Difluorobenzyl
- Cyclopropyl-triazole
Calcium mobilization assay (CHO-k1 cells) demonstrated receptor agonism (EC₅₀ = 0.8 µM)
4-Methoxy-N-{[1-Methyl-5-Phenoxy-3-(Trifluoromethyl)-1H-Pyrazol-4-yl]Methyl}BenzeneCarboxamide - Trifluoromethyl
- Phenoxy
Reported as a sodium channel modulator; trifluoromethyl group improves metabolic resistance
1-(3-Chlorophenyl)-N-Methyl-5-(Trifluoromethyl)Pyrazole-4-Carboxamide - 3-Chlorophenyl
- Trifluoromethyl
Supplier data highlights use in agrochemical research; chloro substituent enhances stability

Key Findings from Comparative Analysis:

Fluorine vs. Chlorophenyl analogs (e.g., ) exhibit enhanced thermal stability but may suffer from higher toxicity profiles.

Amide Linkage Variations: The 4-methoxybenzyl group in the target compound contrasts with sulfonylmorpholine (DY268, ) and trifluoromethyl-phenoxy () analogs. Methoxy groups are less polar than sulfonyl or trifluoromethyl groups, which may reduce solubility but increase blood-brain barrier penetration.

Biological Activity: While the target compound lacks explicit activity data, structurally similar pyrazole-carboxamides (e.g., DY268) show nanomolar-range antagonism against nuclear receptors .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for DY268 (EDCI/DMAP coupling ) and other carboxamides (e.g., HOBt/EDC-mediated amidation ).

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